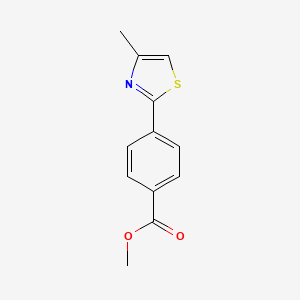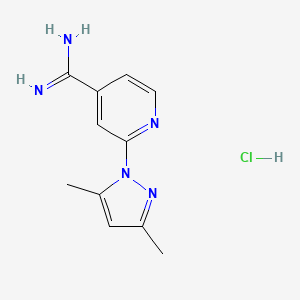![molecular formula C26H32N2O8S B1519600 3-エチル-5-メチル-2-[(2-アミノエトキシ)メチル]-6-メチル-4-フェニル-1,4-ジヒドロピリジン-3,5-ジカルボン酸 ベンゼンスルホン酸エステル CAS No. 1078163-17-3](/img/structure/B1519600.png)
3-エチル-5-メチル-2-[(2-アミノエトキシ)メチル]-6-メチル-4-フェニル-1,4-ジヒドロピリジン-3,5-ジカルボン酸 ベンゼンスルホン酸エステル
説明
Benzenesulfonic acid;3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-6-methyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate is a useful research compound. Its molecular formula is C26H32N2O8S and its molecular weight is 532.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality benzenesulfonic acid;3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-6-methyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about benzenesulfonic acid;3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-6-methyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
ヒト好中球エラスターゼ (hNE) の阻害
ベンゼンスルホン酸誘導体: は、hNE の競合阻害剤として合成および評価されており、急性呼吸窮迫症候群 (ARDS) の治療に重要です 。これら化合物は、問題の化合物も含め、ARDS に関連する強力な免疫応答を抑制することで、重度の低酸素血症および呼吸不全を軽減する可能性を秘めています。
遺伝毒性不純物の分析
この化合物は、医薬品中の遺伝毒性不純物 (GTIs) の分析に用途があります。 ベンゼンスルホン酸エステルの高スループット分析のための、UV および質量検出と組み合わせた堅牢で迅速なUPLC 法に使用されます 。これは、潜在的な GTIs を監視することで、医薬品の安全性を確保するために不可欠です。
メチル化剤
ベンゼンスルホン酸誘導体は、化学合成でメチル化剤として使用されます。 たとえば、C-メチル化によりパーブロモチオフェンからトリブロモメチルチオフェンを合成するために使用できます 。この用途は、さまざまな有機化合物の調製において貴重です。
アルキル化反応における触媒
これらの化合物は、特にジエンによるチオフェン硫黄のアルキル化のためのアルキル化反応における触媒として役立ちます 。この触媒反応プロセスは、イオン液体 (IL) に似ていますが、コストがはるかに低いため、このような反応の経済的な代替手段となります。
医薬品研究
医薬品研究では、ベンゼンスルホン酸誘導体は、さまざまな酵素の阻害剤としての可能性について調査されています。 特に ARDS などの呼吸器疾患を標的とする新薬開発における役割は、非常に注目されています .
環境安全
この化合物は、ヒトの健康と環境の両方に有害な影響を与える可能性のある遺伝毒性不純物を検出および定量化する用途を通じて、環境安全における役割を探求されています .
特性
IUPAC Name |
benzenesulfonic acid;3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-6-methyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5.C6H6O3S/c1-4-27-20(24)18-15(12-26-11-10-21)22-13(2)16(19(23)25-3)17(18)14-8-6-5-7-9-14;7-10(8,9)6-4-2-1-3-5-6/h5-9,17,22H,4,10-12,21H2,1-3H3;1-5H,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBQQCGLTQLNOHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2)C(=O)OC)C)COCCN.C1=CC=C(C=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1078163-17-3 | |
| Record name | 3,5-Pyridinedicarboxylic acid, 2-[(2-aminoethoxy)methyl]-1,4-dihydro-6-methyl-4-phenyl-, 3-ethyl 5-methyl ester, compd. with benzenesulfonic acid (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1078163-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


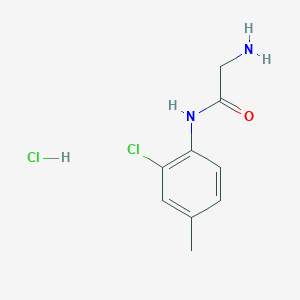

![2,2,2-trifluoroethyl N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]carbamate](/img/structure/B1519519.png)
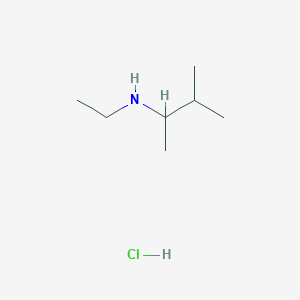
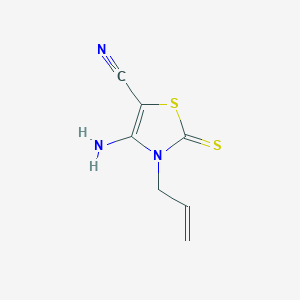
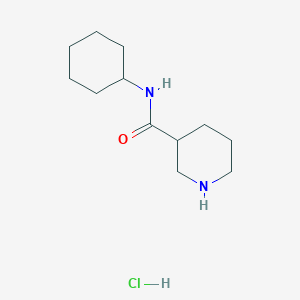
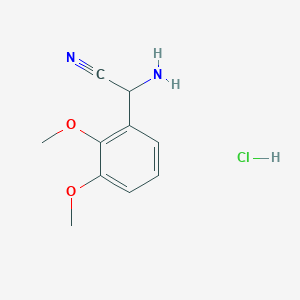
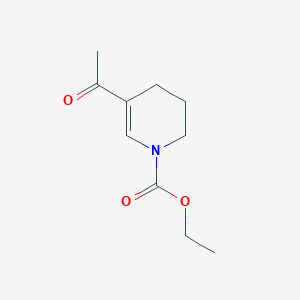

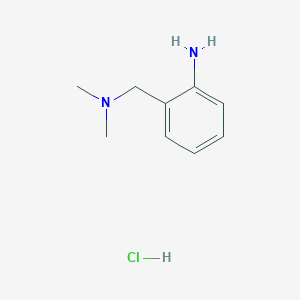
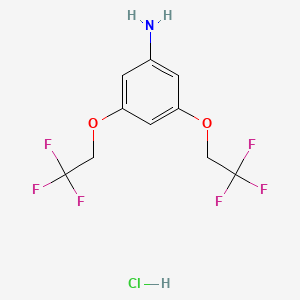
![[1-(4-Bromophenyl)ethyl]hydrazine dihydrochloride](/img/structure/B1519537.png)
